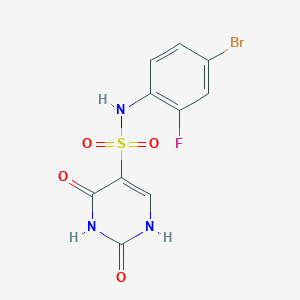![molecular formula C19H20N4O3S B2512203 6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-86-5](/img/structure/B2512203.png)
6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, which are structurally related to the compound of interest, has been explored through various methods. In one study, novel derivatives were synthesized using microwave irradiation, which is known for its efficiency and rapidity in chemical synthesis. The process involved the identification of the synthesized compounds through techniques such as (1)H NMR, single crystal X-ray diffraction, elemental analysis, or HRMS . Another approach to synthesizing related compounds involved the coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate to afford 1,2,4-triazol-5-ylhydrazones. These intermediates were then reacted with dimethylformamide dimethyl acetal to yield 4-[2-(dimethylamino)-vinyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylates, which could be further condensed with primary amines to produce new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones .
Molecular Structure Analysis
The molecular structure of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was confirmed using various analytical techniques. Single crystal X-ray diffraction provided detailed insights into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's molecular geometry and potential interactions with biological targets or other chemicals .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was not explicitly detailed in the provided papers. However, the synthesis methods suggest that the compounds can participate in various chemical reactions, such as condensation with primary amines, which is a common reaction in heterocyclic chemistry and can lead to the formation of diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were characterized using a combination of (1)H NMR, elemental analysis, and HRMS. These techniques provide information on the purity, molecular weight, and structural integrity of the compounds. The herbicidal activity of some derivatives was also evaluated, indicating that these compounds could have practical applications in agriculture . Additionally, the biological activity of related thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine derivatives was assessed against various bacterial and fungal strains, revealing significant antimicrobial properties for some of the synthesized compounds .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Lahmidi et al. (2019) discusses the antibacterial activity of a similar compound, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate. This compound demonstrated activity against Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antimalarial Potential
Karpina et al. (2020) investigated a library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for antimalarial properties. The study found that specific derivatives showed good in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).
Antifungal and Antimicrobial Properties
Suresh et al. (2016) synthesized novel [1,2,4]triazolo[1,5-a]pyridine derivatives, which displayed significant antibacterial and antifungal activities against various microorganisms (Suresh et al., 2016).
Anti-HAV Activity
Shamroukh and Ali (2008) explored the antiviral activity of triazolo[4,3-b]pyridazine derivatives against hepatitis A virus (HAV), with some compounds showing promising effects (Shamroukh & Ali, 2008).
Biomedical Chemistry Applications
Gandikota et al. (2017) highlighted the importance of triazolopyridines in biomedical chemistry, particularly their antimicrobial, antiviral, anticonvulsant, and anticancer activities (Gandikota et al., 2017).
Mécanisme D'action
Triazolopyridines
This compound is a type of triazolopyridine, which is a class of compounds that contain a triazole ring fused with a pyridine ring . Triazolopyridines are known to have diverse biological activities and are used in pharmaceutical and pesticide chemistry . They have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors, P38 α mitogen-activated (MAP) kinase inhibitors, and effective antimalarial agents .
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-2-15-5-7-16(8-6-15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-3-4-12-21/h2,5-10,14H,1,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRTXWNLSVADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

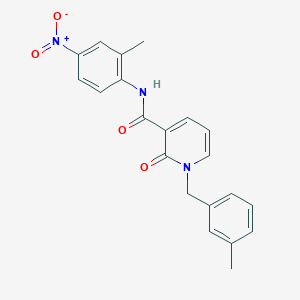
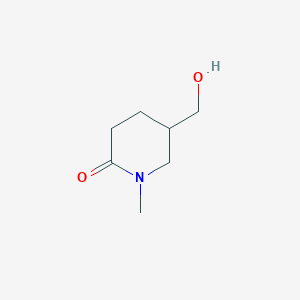

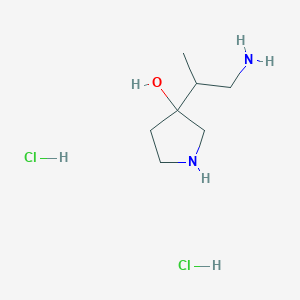
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
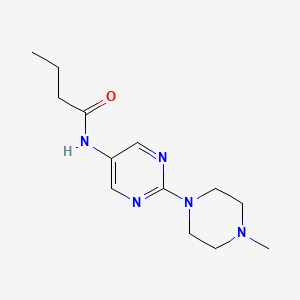
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
